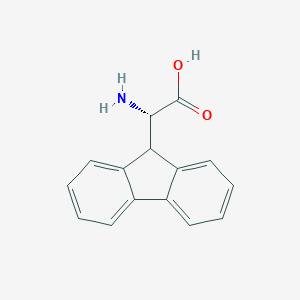
2-(9-Fluorenyl)glycine
説明
2-(9-Fluorenyl)glycine, also known as Fmoc-Gly-OH, is a derivative of glycine that is widely used in the field of peptide synthesis. It is commonly used as a protecting group for the amino group of various amino acids, which allows for the selective deprotection of the N-terminal amino acid during peptide synthesis. In addition, Fmoc-Gly-OH has been shown to have various biochemical and physiological effects, making it a valuable tool for scientific research.
作用機序
The mechanism of action of 2-(9-Fluorenyl)glycine is not fully understood, but it is thought to involve the formation of stable complexes with various proteins and enzymes. These complexes can modulate the activity of these proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proteases, the modulation of enzyme activity, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
The main advantage of using 2-(9-Fluorenyl)glycine in lab experiments is its ability to selectively protect the N-terminal amino acid during peptide synthesis. This allows for the synthesis of complex peptides that would otherwise be difficult to obtain. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for the use of 2-(9-Fluorenyl)glycine in scientific research. One potential direction is the development of novel this compound derivatives with improved properties, such as increased stability or enhanced bioactivity. Another potential direction is the use of this compound in the synthesis of peptide-based therapeutics for various diseases. Finally, the use of this compound in the development of new diagnostic tools, such as biosensors, is also an area of active research.
合成法
The synthesis of 2-(9-Fluorenyl)glycine typically involves the reaction of glycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified by column chromatography.
科学的研究の応用
2-(9-Fluorenyl)glycine is commonly used in peptide synthesis as a protecting group for the N-terminal amino acid. This allows for the selective deprotection of the N-terminal amino acid during peptide synthesis, which is essential for the synthesis of complex peptides. In addition, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool for scientific research.
特性
IUPAC Name |
(2S)-2-amino-2-(9H-fluoren-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSELKAMGOUDG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935159 | |
| Record name | Amino(9H-fluoren-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155172-78-4 | |
| Record name | 2-(9-Fluorenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(9H-fluoren-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



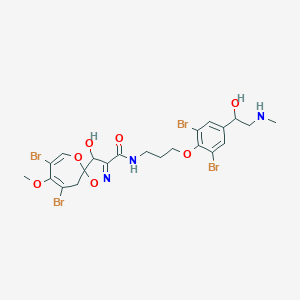
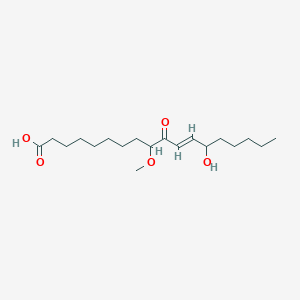

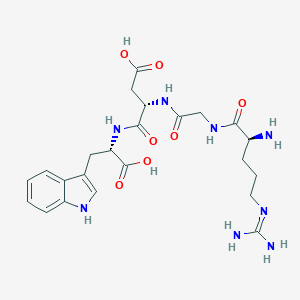
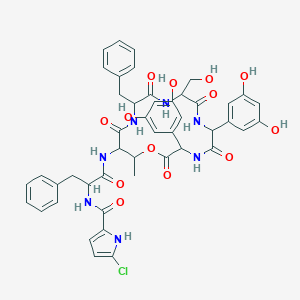
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)

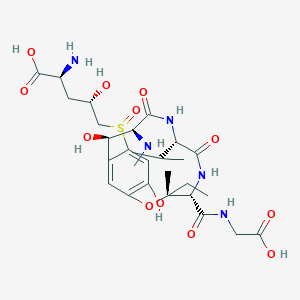


![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)